molecular formula C16H17ClN2O2 B1453865 N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide CAS No. 1020057-57-1

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide

Cat. No. B1453865
M. Wt: 304.77 g/mol
InChI Key: YKTLUPLVNFVSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide, also known as 4-Amino-2-methylphenyl-2-chlorophenoxy propionamide, is a synthetic compound with a broad range of applications in scientific research. It is commonly used as a pharmacological agent to study the effects of various drugs on the body and to test the efficacy of new drugs. This compound has been studied extensively in recent years due to its unique properties and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamidethylphenyl-2-chlorophenoxy propionamide is not yet fully understood. However, it is believed to act as an agonist at G-protein coupled receptors, which are involved in a variety of physiological processes. Additionally, it has been shown to interact with various ion channels and to modulate their activity.

Biochemical And Physiological Effects

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamidethylphenyl-2-chlorophenoxy propionamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels, including calcium, sodium, and potassium channels. Additionally, it has been shown to modulate the activity of various G-protein coupled receptors, which are involved in a variety of physiological processes.

Advantages And Limitations For Lab Experiments

The use of N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamidethylphenyl-2-chlorophenoxy propionamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized in the lab. Additionally, it can be used in a variety of experimental protocols, and its effects can be easily monitored.
However, there are also some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to handle and store. Additionally, it has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

In the future, N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamidethylphenyl-2-chlorophenoxy propionamide could be used in a variety of new applications. For example, it could be used to study the effects of various drugs on the body, to test the efficacy of new drugs, and to investigate the biochemical and physiological effects of various compounds. Additionally, it could be used to study the mechanism of action of various drugs and to evaluate the safety and efficacy of potential new drugs. Additionally, it could be used to develop new drug delivery systems and to study the effects of various drugs on the brain. Finally, it could be used to investigate the pharmacokinetic and pharmacodynamic properties of various compounds.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamidethylphenyl-2-chlorophenoxy propionamide has been used in a variety of scientific research applications. It has been used to study the pharmacological effects of various drugs, to test the efficacy of new drugs, and to investigate the biochemical and physiological effects of various compounds. Additionally, it has been used to study the mechanism of action of various drugs and to evaluate the safety and efficacy of potential new drugs.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-9-12(18)7-8-14(10)19-16(20)11(2)21-15-6-4-3-5-13(15)17/h3-9,11H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTLUPLVNFVSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.